Chlorine pentafluoride

Description

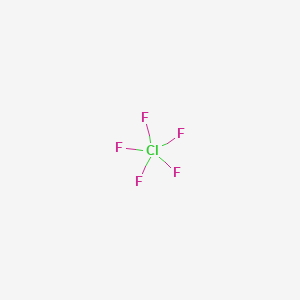

Structure

2D Structure

Properties

IUPAC Name |

pentafluoro-λ5-chlorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5/c2-1(3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSWNNXPAWSACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FCl(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF5 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chlorine pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894056 | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO] | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-63-3 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine fluoride (ClF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine pentafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlorine Pentafluoride: A Technical Guide to its Discovery and Synthesis

An in-depth examination of the history, synthesis, and key experimental protocols for the highly reactive interhalogen compound, chlorine pentafluoride (ClF5). This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound (ClF5) is a powerful fluorinating agent and a highly reactive interhalogen compound that has been a subject of scientific interest since its discovery in the mid-20th century.[1] This colorless gas is notable for its strong oxidizing properties, which have led to its consideration for applications such as a rocket propellant oxidizer.[1] The molecule adopts a square pyramidal geometry, a structural characteristic confirmed by high-resolution 19F NMR spectroscopy. This guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols for its preparation, and a visual timeline of its scientific journey.

Discovery and Historical Context

The existence of this compound was predicted based on the known existence of xenon tetrafluoride (XeF4), as the bonding in halogen polyfluorides is similar to that in xenon fluorides. This theoretical underpinning led to its successful synthesis in 1963 by D. F. Smith.[1][2] The initial synthesis was achieved through the high-temperature and high-pressure fluorination of chlorine trifluoride (ClF3) with elemental fluorine (F2). This discovery was a significant advancement in the field of fluorine chemistry and opened new avenues for the study of hypervalent molecules.

Synthesis of this compound

Several methods for the synthesis of this compound have been developed since its initial discovery. These methods vary in their reaction conditions, yields, and the purity of the final product. The primary approaches include the original high-pressure method, a metal fluoride-mediated synthesis, a catalyzed reaction, and a low-temperature synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the key methods of this compound synthesis, providing a clear comparison of reaction conditions and outcomes.

| Synthesis Method | Reactants | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) | Reference |

| High-Pressure Fluorination | ClF3, F2 | 350 | 250 | None | ~50 | Smith, 1963 |

| High-Pressure Fluorination (Optimized) | ClF3, F2 | 200-280 | Up to 170 | None | Up to 90 | Pilipovich et al., 1967 |

| Catalyzed Fluorination | ClF3, F2 | 150-200 | 1-10 | NiF2 | High | Šmalc et al., 1981 |

| Low-Temperature Synthesis | ClF3, O2F2 | -78 | Not specified | None | Quantitative | Kinkead, Asprey, Eller |

Experimental Protocols

High-Pressure Synthesis of this compound

This protocol is based on the work of Pilipovich et al. (1967).

Materials:

-

Chlorine trifluoride (ClF3)

-

Fluorine gas (F2)

-

High-pressure reaction vessel (e.g., Monel or nickel)

-

Vacuum line

-

Cryogenic traps (liquid nitrogen)

Procedure:

-

A high-pressure reaction vessel is meticulously cleaned, passivated with a low pressure of fluorine gas, and then evacuated.

-

A known amount of chlorine trifluoride is condensed into the reactor at liquid nitrogen temperature (-196 °C).

-

Fluorine gas is then added to the reactor to the desired pressure. The molar ratio of F2 to ClF3 is typically greater than 1.

-

The reactor is heated to a temperature in the range of 200-280 °C. The pressure will increase significantly with temperature.

-

The reaction is allowed to proceed for several hours.

-

After the reaction period, the reactor is cooled to room temperature, and then further cooled with liquid nitrogen.

-

The product mixture is vented through a series of cryogenic traps to separate the more volatile ClF5 from unreacted ClF3 and any byproducts. The ClF5 is collected in a trap held at a temperature where its vapor pressure is low.

-

The purity of the collected this compound can be verified by infrared spectroscopy.

Nickel-Difluoride-Catalyzed Synthesis of this compound

This protocol is based on the findings of Šmalc et al. (1981).

Materials:

-

Chlorine trifluoride (ClF3)

-

Fluorine gas (F2)

-

Anhydrous nickel difluoride (NiF2) catalyst

-

Flow reactor

-

Gas flow controllers

-

Cold traps

Procedure:

-

A flow reactor is packed with anhydrous nickel difluoride catalyst.

-

A mixture of chlorine trifluoride and fluorine gas, with a molar ratio of approximately 1:2, is passed through the heated catalyst bed.

-

The reaction temperature is maintained between 150 °C and 200 °C.

-

The reaction is conducted at a pressure of 1 to 10 atmospheres.

-

The effluent gas stream, containing this compound, unreacted starting materials, and potential byproducts, is passed through a series of cold traps.

-

This compound is selectively condensed and collected in a trap maintained at a temperature where its vapor pressure is low, allowing for separation from the more volatile fluorine and less volatile chlorine trifluoride.

Low-Temperature Synthesis of this compound

This protocol is based on the work of Kinkead, Asprey, and Eller.

Materials:

-

Chlorine trifluoride (ClF3)

-

Dioxygen difluoride (O2F2)

-

Reaction vessel suitable for low-temperature reactions

-

Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen slush)

-

Vacuum line

Procedure:

-

A reaction vessel is cooled to -78 °C using a suitable low-temperature bath.

-

A pre-determined amount of chlorine trifluoride is condensed into the reaction vessel.

-

Dioxygen difluoride is then slowly and carefully condensed into the reaction vessel containing the ClF3.

-

The reaction is reported to proceed to a quantitative yield at this low temperature.

-

The product, this compound, can be isolated and purified by fractional condensation on a vacuum line.

Visualizing the History of this compound

The following diagram illustrates the key milestones in the discovery and synthesis of this compound.

Caption: A timeline of key developments in the discovery and synthesis of this compound.

Logical Flow of Synthesis Pathways

The synthesis of this compound generally begins with chlorine trifluoride as a key precursor. The following diagram illustrates the logical progression of the primary synthesis routes.

Caption: A diagram illustrating the primary synthetic routes to this compound.

References

Early Studies on Chlorine Pentafluoride: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Chlorine pentafluoride (ClF₅), a highly reactive interhalogen compound, was first synthesized and characterized in the early 1960s. This technical guide provides an in-depth look at the foundational studies that elucidated its core properties, offering valuable insights for professionals in research, science, and drug development who handle highly energetic and fluorinating agents. The information is compiled from the seminal papers of the era, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Synthesis of this compound

The initial synthesis of this compound was a significant achievement in fluorine chemistry, first reported by D. F. Smith in 1963.[1][2] The primary method involved the high-pressure, high-temperature fluorination of chlorine trifluoride (ClF₃).[3][4][5][6]

Experimental Protocol: High-Pressure Fluorination of Chlorine Trifluoride

The pioneering synthesis was conducted by reacting chlorine trifluoride with fluorine gas under rigorous conditions. While the original publication by Smith provided limited experimental details in the unclassified literature, subsequent work and reviews have outlined the general approach. The reaction proceeds as follows:

Reaction: ClF₃ + F₂ → ClF₅

Experimental Setup: The reaction is typically carried out in a high-pressure autoclave constructed from materials resistant to attack by fluorine and chlorine fluorides, such as Monel or nickel. The apparatus must be scrupulously cleaned and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer before use.

Procedure:

-

A known quantity of liquid chlorine trifluoride is condensed into the pre-passivated reaction vessel at cryogenic temperatures (e.g., using liquid nitrogen).

-

Fluorine gas is then introduced into the vessel to the desired pressure.

-

The reactor is heated to a high temperature (e.g., reported conditions in later studies often cite temperatures in the range of 200-350°C).

-

The reaction is allowed to proceed for a set duration, after which the reactor is cooled.

-

The product mixture is then subjected to fractional distillation to separate the more volatile ClF₅ from unreacted ClF₃ and any byproducts.

Later studies, such as those by Pilipovich et al. in 1967, further refined the understanding and handling of this compound.[4] Other synthesis methods were also explored, including the fluorination of alkali metal chlorides.[4][6]

Physical and Chemical Properties

The early investigations into this compound established its fundamental physical and chemical characteristics. It is a colorless gas at room temperature with a sweet odor. It is a powerful oxidizing and fluorinating agent.[4][5]

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound as determined in early studies.

| Property | Value | Reference |

| Molecular Weight | 130.445 g/mol | [1][7] |

| Melting Point | -103 °C (170 K) | [5][6] |

| Boiling Point | -13.1 °C (260.0 K) | [5][6] |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -238.49 kJ/mol | [5] |

| Standard Molar Entropy (S°₂₉₈) | 310.73 J/(mol·K) | [5] |

Vapor Pressure

The vapor pressure of this compound was determined by Pilipovich et al. (1967). The data can be represented by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Parameter | Value |

| A | 3.76103 |

| B | 798.006 |

| C | -46.838 |

This equation is valid for the temperature range of 194.0 K to 297.9 K.[8]

Reactivity

Early studies highlighted the extreme reactivity of this compound. It reacts vigorously with water, producing chloryl fluoride (ClO₂F) and hydrogen fluoride (HF).[4][6] It is also a potent fluorinating agent, reacting with most elements at room temperature.[6]

Molecular Structure and Spectroscopy

The molecular structure of this compound was a subject of significant interest in the early studies.

Molecular Geometry

Based on spectroscopic data, particularly high-resolution ¹⁹F NMR, the molecule was determined to have a square pyramidal structure with C₄ᵥ symmetry.[4][6] This geometry is consistent with VSEPR theory, which predicts five bonding pairs and one lone pair of electrons around the central chlorine atom.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of this compound is characteristic of its square pyramidal structure, showing two distinct fluorine environments: one apical and four basal. Early studies reported two chemical shifts.

| Fluorine Position | Chemical Shift (ppm) |

| Apical | +412 |

| Basal | +247 |

Note: Chemical shifts are relative to a standard, and the sign convention may vary in early literature. These values are consistent with later database compilations.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. en-academic.com [en-academic.com]

- 5. Chlorine_pentafluoride [chemeurope.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Theoretical Calculation of Chlorine Pentafluoride (ClF₅) Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chlorine pentafluoride (ClF₅) is a highly reactive interhalogen compound that has garnered interest for its potential as a powerful oxidizing agent. A thorough understanding of its molecular structure is paramount for predicting its reactivity, stability, and interactions. This technical guide provides an in-depth analysis of the theoretical methods used to determine the molecular structure of ClF₅. We explore predictions from Valence Shell Electron Pair Repulsion (VSEPR) theory, detail the application of sophisticated computational chemistry methods, and present a comparative analysis of theoretical data against experimental findings. This document serves as a core reference for professionals requiring a deep understanding of molecular modeling principles applied to hypervalent compounds.

Introduction to ClF₅ and Theoretical Frameworks

This compound (ClF₅) is a colorless gas first synthesized in 1963.[1][2] Its high reactivity and strong fluorinating capabilities make it a compound of significant chemical interest. The molecule's structure is characterized by a central chlorine atom bonded to five fluorine atoms, with the chlorine atom exhibiting hypervalency.[3]

Theoretical calculations are essential for elucidating the three-dimensional arrangement of atoms in molecules like ClF₅. These methods provide critical insights into bond lengths, bond angles, and overall molecular geometry, which are fundamental to understanding its chemical properties. This guide covers two primary theoretical approaches: the qualitative VSEPR model and quantitative quantum mechanical computational methods.

VSEPR Theory: A Qualitative Prediction

The Valence Shell Electron Pair Repulsion (VSEPR) theory offers a foundational prediction of molecular geometry by minimizing electrostatic repulsion between valence electron pairs.[4][5]

Methodology:

-

Valence Electron Count: The total number of valence electrons is calculated. Chlorine (Group 17) contributes 7 electrons, and each of the five Fluorine atoms (Group 17) contributes 7 electrons.[3]

-

Total Valence Electrons = 7 (from Cl) + 5 × 7 (from F) = 42 electrons.[6]

-

-

Lewis Structure and Electron Pair Arrangement: A Lewis structure is drawn where the central chlorine atom forms single bonds with five fluorine atoms and possesses one lone pair of electrons.[4]

-

Steric Number and AXN Notation: The central chlorine atom is surrounded by five bonding pairs and one lone pair, resulting in six regions of electron density.[4][7] This corresponds to an AX₅N₁ notation in the VSEPR model.[3][6]

-

Geometry Prediction:

The lone pair exerts a stronger repulsive force than bonding pairs, which distorts the ideal bond angles.[6][10]

Caption: Logical workflow for determining ClF₅ geometry using VSEPR theory.

Computational Chemistry Methods

For quantitative and highly accurate structural information, computational quantum chemistry methods are employed. These methods involve solving the Schrödinger equation for the molecule to find the lowest energy arrangement of its atoms.

Experimental Protocols (Computational): A typical computational protocol for determining the molecular structure of ClF₅ involves the following steps:

-

Method Selection: Choose a theoretical method. Common choices include:

-

Hartree-Fock (HF): An ab initio method that provides a good starting point but neglects electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): Includes electron correlation for higher accuracy.

-

Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. Functionals like B3LYP are widely used.[11]

-

-

Basis Set Selection: A basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is chosen to represent the molecular orbitals.[11] Larger basis sets provide more accurate results at a higher computational cost.

-

Geometry Optimization: The initial molecular structure is iteratively adjusted to find the minimum energy conformation (the optimized geometry).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[12] The absence of imaginary frequencies confirms that the structure is a true energy minimum.[12][13] This step also provides theoretical vibrational spectra (IR, Raman).

Caption: Standard workflow for computational molecular structure determination.

Data Presentation: Theoretical vs. Experimental

Comparing theoretically calculated data with experimentally determined values is crucial for validating computational models. The primary experimental techniques for ClF₅ structure determination include high-resolution ¹⁹F NMR and microwave spectroscopy.[14][15]

Table 1: Comparison of ClF₅ Bond Lengths

Experimental data reveals two distinct Cl-F bond lengths due to the square pyramidal geometry: a shorter apical bond and four longer basal bonds.[10] The lone pair on the chlorine atom repels the basal bonding pairs, pushing them slightly away and elongating their bonds.[10] Some computational databases provide an averaged bond length.

| Parameter | Experimental Value (Å) | Calculated Value (Å) | Method/Basis Set |

| Cl–F (apical) | 1.570 - 1.590[10] | Not specified | - |

| Cl–F (basal) | 1.670[10] | Not specified | - |

| Cl–F (average) | ~1.650 | 1.650 | QCISD/6-31+G**[16] |

| Cl–F (average) | ~1.650 | 1.650 | CISD/3-21G[17] |

Note: The cited computational results did not differentiate between apical and basal bonds, presenting an average value.

Table 2: Comparison of ClF₅ Bond Angles

The strong repulsion from the lone pair compresses the angle between the apical fluorine and the basal fluorines to a value less than the ideal 90°.[10]

| Parameter | Ideal VSEPR Angle (°) | Experimental Value (°) | Calculated Value (°) | Method/Basis Set |

| F(basal)–Cl–F(basal) | 90 | Not available | Not available | - |

| F(apical)–Cl–F(basal) | 90 | ~85.5[10] | Not available | - |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| ν₁ | A₁ | (Value) | (Value) | Active |

| ν₂ | A₁ | (Value) | (Value) | Active |

| ν₃ | A₁ | (Value) | (Value) | Active |

| ν₄ | B₁ | (Value) | Inactive | Active |

| ν₅ | B₁ | (Value) | Inactive | Active |

| ν₆ | B₂ | (Value) | Inactive | Active |

| ν₇ | E | (Value) | (Value) | Active |

| ν₈ | E | (Value) | (Value) | Active |

| ν₉ | E | (Value) | (Value) | Active |

Note: The values are placeholders. A DFT or MP2 calculation would be required to populate this table.

Conclusion

The molecular structure of this compound is definitively established as square pyramidal (C₄ᵥ symmetry) through both qualitative VSEPR theory and experimental observations.[1][3][9] Computational chemistry methods provide a powerful quantitative framework for refining this structure, calculating precise bond lengths and angles that reflect the influence of the central atom's lone pair. While discrepancies can exist between different theoretical methods and experimental results, modern computational protocols, particularly those employing DFT and MP2 with adequate basis sets, offer a reliable and indispensable tool for predicting and understanding the properties of hypervalent molecules like ClF₅.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chlorine_pentafluoride [chemeurope.com]

- 3. geometryofmolecules.com [geometryofmolecules.com]

- 4. quora.com [quora.com]

- 5. What is the shape of ClF5 using VSEPR Theory class 11 chemistry CBSE [vedantu.com]

- 6. topblogtenz.com [topblogtenz.com]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 13. Vibrational Frequencies - Technical Considerations - Anorganische Chemie - University of Rostock [schulz.chemie.uni-rostock.de]

- 14. quora.com [quora.com]

- 15. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 16. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 17. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 18. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

An In-depth Technical Guide to the Lewis Structure and Bonding Analysis of Chlorine Pentafluoride (ClF₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis structure, molecular geometry, and bonding characteristics of chlorine pentafluoride (ClF₅). The content delves into the theoretical framework and experimental evidence that defines the structure of this hypervalent interhalogen compound.

Introduction to this compound (ClF₅)

This compound is an interhalogen compound with the formula ClF₅.[1] It is a colorless gas with a sweet odor and is a potent oxidizing and fluorinating agent.[2][3] First synthesized in 1963, ClF₅ was initially investigated as a potential rocket propellant oxidizer.[1][4] Due to its high reactivity and the hazardous nature of its hydrolysis products, its applications are limited.[4] The molecule is a prime example of a hypervalent compound, where the central atom expands its octet to accommodate more than eight valence electrons.[2]

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule. The determination of the Lewis structure for ClF₅ follows a systematic approach:

-

Total Valence Electron Count : The total number of valence electrons is calculated by summing the valence electrons of each atom in the molecule. Both chlorine and fluorine are in Group 17 of the periodic table, possessing 7 valence electrons each.[5]

-

Identification of the Central Atom : In ClF₅, chlorine is the central atom as it is less electronegative than fluorine.[5][7]

-

Formation of Single Bonds : The central chlorine atom is bonded to five fluorine atoms via single covalent bonds. This accounts for 5 bonds × 2 electrons/bond = 10 electrons.[5]

-

Distribution of Remaining Electrons : The remaining 42 - 10 = 32 electrons are distributed as lone pairs. Each of the five fluorine atoms receives three lone pairs (6 electrons) to satisfy the octet rule, consuming 5 × 6 = 30 electrons.[5]

-

Placement of the Final Lone Pair : The final two electrons are placed on the central chlorine atom as a lone pair.[5] This results in the central chlorine atom having 10 bonding electrons and 2 non-bonding electrons, for a total of 12 valence electrons, an expansion of the octet.[8]

-

Formal Charge Calculation : The formal charges on all atoms are calculated to be zero, indicating a stable Lewis structure.[9]

Bonding and Molecular Geometry Analysis

The three-dimensional arrangement of atoms in ClF₅ is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of hybridization.

3.1. VSEPR Theory and Molecular Geometry

The VSEPR theory states that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to minimize this repulsion.[10] In ClF₅, the central chlorine atom has six regions of electron density: five bonding pairs and one lone pair.[11][12]

-

Electron Geometry : With six electron domains, the electron geometry is octahedral .[2][6]

-

Molecular Geometry : The presence of one lone pair leads to a molecular geometry known as square pyramidal .[6][13][14] The lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, causing a slight distortion from the ideal octahedral geometry.[6] The VSEPR notation for this arrangement is AX₅E₁, where A is the central atom, X is the number of bonded atoms, and E is the number of lone pairs.[2][6]

3.2. Hybridization

To accommodate six electron domains (five bonding pairs and one lone pair), the central chlorine atom undergoes sp³d² hybridization .[6][11][15] The 3s, three 3p, and two 3d atomic orbitals of chlorine mix to form six equivalent sp³d² hybrid orbitals.[6] Five of these hybrid orbitals overlap with the 2p orbitals of the five fluorine atoms to form five sigma (σ) bonds, while the sixth hybrid orbital contains the lone pair of electrons.[6]

Quantitative Data

The structural parameters of this compound have been determined experimentally.

| Parameter | Value | Reference(s) |

| Molecular Weight | 130.445 g/mol | [3] |

| Bond Angles (F-Cl-F) | Approx. 90° | [6][8][14] |

| Bond Lengths (Cl-F) | 162-175 pm | [6] |

| Melting Point | -103 °C | [3] |

| Boiling Point | -13.1 °C | [3] |

Experimental Protocols for Structural Determination

The square pyramidal structure of this compound was confirmed through high-resolution ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][16] This technique provides information about the chemical environment of the fluorine atoms. The observation of two distinct fluorine environments in the NMR spectrum is consistent with a square pyramidal geometry, where there is one apical fluorine and four basal fluorine atoms.

The synthesis of this compound was first achieved in 1963 by the high-temperature and high-pressure reaction of chlorine trifluoride (ClF₃) with fluorine gas (F₂).[1][3][4] ClF₃ + F₂ → ClF₅ Later methods have utilized catalysts, such as nickel(II) fluoride (NiF₂), to facilitate the reaction.[1][16]

Visualizations

The following diagrams illustrate the Lewis structure and the three-dimensional molecular geometry of this compound.

Figure 1: Lewis structure of this compound (ClF₅).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geometryofmolecules.com [geometryofmolecules.com]

- 3. grokipedia.com [grokipedia.com]

- 4. acs.org [acs.org]

- 5. Draw the Lewis structure for the this compound (ClF5) molecule... [askfilo.com]

- 6. topblogtenz.com [topblogtenz.com]

- 7. learnool.com [learnool.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. What is the shape of ClF5 using VSEPR Theory class 11 chemistry CBSE [vedantu.com]

- 11. ck12.org [ck12.org]

- 12. brainly.com [brainly.com]

- 13. quora.com [quora.com]

- 14. homework.study.com [homework.study.com]

- 15. proprep.com [proprep.com]

- 16. Chlorine_pentafluoride [chemeurope.com]

An In-depth Technical Guide to the Molecular Geometry of Chlorine Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of chlorine pentafluoride (ClF5), a potent fluorinating agent. The content delves into its electronic structure, bonding, and the experimental evidence that substantiates its three-dimensional arrangement.

Theoretical Framework: VSEPR and Hybridization

The molecular geometry of this compound is fundamentally predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of atomic orbital hybridization.

The central chlorine atom in ClF5 possesses seven valence electrons. It forms single covalent bonds with five fluorine atoms, utilizing five of its valence electrons. The remaining two valence electrons exist as a lone pair on the chlorine atom.[1] This arrangement results in a total of six electron domains around the central chlorine atom (five bonding pairs and one lone pair).

According to VSEPR theory, these six electron domains arrange themselves in an octahedral geometry to minimize electrostatic repulsion.[2] However, the presence of the lone pair distorts the ideal octahedral shape. The lone pair exerts a greater repulsive force than the bonding pairs, pushing the five fluorine atoms away and resulting in a square pyramidal molecular geometry.[3][4]

To accommodate six electron domains, the central chlorine atom undergoes sp³d² hybridization .[5] One 3s, three 3p, and two 3d orbitals of the chlorine atom mix to form six equivalent hybrid orbitals, which are oriented octahedrally. Five of these hybrid orbitals overlap with the 2p orbitals of the five fluorine atoms to form five Cl-F sigma bonds, while the sixth hybrid orbital is occupied by the lone pair.[3]

Experimental Determination of Molecular Structure

The square pyramidal structure of this compound has been experimentally confirmed through various spectroscopic techniques, primarily microwave spectroscopy and high-resolution ¹⁹F NMR spectroscopy.[1][6]

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise geometry of gas-phase molecules by measuring their rotational transitions. The rotational spectrum of a molecule is highly sensitive to its moments of inertia, which are directly related to the bond lengths and bond angles.

High-Resolution ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of fluorine atoms within a molecule. In this compound, the fluorine atoms occupy two distinct chemical environments: one apical (at the top of the pyramid) and four basal (forming the square base). High-resolution ¹⁹F NMR spectra of ClF₅ are consistent with this square pyramidal structure, showing distinct signals for the apical and basal fluorine atoms, further confirming the molecular geometry.[1][6]

Quantitative Structural Data

The experimental studies have yielded precise quantitative data on the molecular structure of this compound.

| Parameter | Experimental Value | Reference |

| Molecular Geometry | Square Pyramidal | [3][4] |

| Electron Geometry | Octahedral | [3] |

| Hybridization | sp³d² | [5] |

| Bond Angles (F-Cl-F) | ~90° | [3][7] |

| Dipole Moment (μ) | 0.536 ± 0.01 D | Bodenseh, Hüttner, & Nowicki (1976) via NIST |

| Polarity | Polar |

Molecular Polarity

This compound is a polar molecule . This polarity arises from its asymmetrical square pyramidal shape. The individual Cl-F bonds are polar due to the difference in electronegativity between chlorine and fluorine. In a symmetrical geometry like octahedral (e.g., SF₆), these bond dipoles would cancel each other out, resulting in a nonpolar molecule. However, in the square pyramidal geometry of ClF₅, the bond dipoles do not cancel, and the presence of the lone pair further contributes to an uneven distribution of electron density, leading to a net molecular dipole moment.

Visualizing the Molecular Geometry of this compound

The following diagram illustrates the square pyramidal geometry of this compound, as predicted by VSEPR theory and confirmed by experimental data.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. osti.gov [osti.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Chlorine Pentafluoride Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of chlorine pentafluoride (ClF5) gas. The information is compiled from seminal research and established chemical data sources, with a focus on quantitative data and the experimental methodologies used for their determination. This document is intended to be a valuable resource for professionals working with or researching this highly reactive and energetic compound.

Introduction

This compound (ClF5) is an interhalogen compound first synthesized in 1963 by D. F. Smith.[1][2] It is a colorless gas with a sweet odor at standard conditions and is a powerful oxidizing and fluorinating agent.[3] Its high reactivity and the hazardous nature of its hydrolysis products necessitate careful handling and a thorough understanding of its physical characteristics.[4] The molecule adopts a square pyramidal geometry, a structure confirmed by high-resolution 19F NMR spectroscopy.[4][5]

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for safe storage, handling, and for any theoretical or experimental work involving this compound.

| Property | Value | Units |

| Molecular Weight | 130.445 | g/mol |

| Melting Point | -103 | °C |

| Boiling Point | -13.1 | °C |

| Density (gas, at STP) | 5.7 | kg/m ³ |

| Appearance | Colorless gas | - |

| Odor | Sweet | - |

Molecular Structure and Spectroscopy

The molecular geometry of this compound is a square pyramid with C4v symmetry.[4][5] This structure consists of a central chlorine atom bonded to five fluorine atoms. Four of the fluorine atoms are in a square planar arrangement around the chlorine, with the fifth fluorine atom at the apex. A lone pair of electrons on the chlorine atom occupies the position opposite the apical fluorine.

Diagram: Molecular Structure of this compound

Caption: Square pyramidal geometry of the ClF5 molecule.

This structure was confirmed through high-resolution 19F NMR spectroscopy.

Experimental Protocol: 19F NMR Spectroscopy

-

Sample Preparation: A specialized, high-pressure NMR tube constructed from a material resistant to fluorine compounds, such as sapphire or a specially treated borosilicate glass, would be used. The ClF5 gas would be condensed into the tube at low temperature (using liquid nitrogen) to a desired pressure.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine-capable probe would be required.

-

Data Acquisition: The spectrum would be acquired at a controlled temperature. Given the volatility of ClF5, low-temperature acquisition might be necessary to obtain a liquid-phase spectrum, or the spectrum could be acquired on the gaseous sample.

-

Referencing: An external standard, such as CCl3F (trichlorofluoromethane), would likely be used for chemical shift referencing.

Synthesis and Reactions

This compound is synthesized through the direct fluorination of chlorine trifluoride at elevated temperatures and pressures.[6]

Diagram: Synthesis of this compound

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

The synthesis of this compound, as first described by D. F. Smith, involves the following general procedure:

-

Apparatus: A high-pressure reactor made of a material resistant to both chlorine trifluoride and fluorine, such as Monel or nickel, is required. The system must be scrupulously cleaned and passivated to remove any organic material or moisture.

-

Reactants: Gaseous chlorine trifluoride (ClF3) and fluorine (F2) are introduced into the reactor.

-

Conditions: The reactor is heated to a high temperature and pressurized. While the original paper does not specify the exact conditions, subsequent research has shown that temperatures in the range of 200-350 °C and pressures up to 250 atm can be used.

-

Purification: The resulting this compound is purified by fractional distillation to remove any unreacted starting materials or byproducts.

One of the most significant chemical properties of this compound is its violent reaction with water.

Diagram: Hydrolysis of this compound

Caption: Reaction of this compound with water.

Experimental Determination of Physical Properties

The high reactivity of this compound necessitates specialized techniques for the determination of its physical properties.

Experimental Protocol: Boiling Point Determination

Standard boiling point determination methods are unsuitable for ClF5. A specialized apparatus, likely constructed from metal or fluoropolymer components, would be required. The "dynamic method" is a probable approach:

-

Apparatus: A small, corrosion-resistant vessel equipped with a pressure gauge and a thermocouple is used. The vessel is placed in a controlled-temperature bath.

-

Procedure: A sample of ClF5 is condensed into the vessel. The temperature of the bath is slowly increased. The boiling point is determined as the temperature at which the vapor pressure of the sample equals the external pressure.

Experimental Protocol: Gas Density Measurement

The density of a highly reactive gas like ClF5 can be determined using the gas displacement method with a compatible, inert gas or by using a gas pycnometer constructed from corrosion-resistant materials. A common experimental approach involves:

-

Apparatus: A gas bulb of a precisely known volume, a vacuum line, a pressure measurement system (manometer), and a high-precision balance are required. The entire system must be constructed from materials compatible with ClF5.

-

Procedure:

-

The gas bulb is evacuated and its mass is accurately determined.

-

The bulb is then filled with ClF5 gas to a known pressure and temperature.

-

The mass of the filled bulb is measured.

-

The density is calculated from the mass of the gas (mass of filled bulb - mass of evacuated bulb) and the known volume of the bulb.

-

Safety and Handling

This compound is a highly toxic and corrosive gas that can cause severe burns upon contact with skin and eyes.[4] It is a strong oxidizing agent and can react violently with many materials, including water. Proper training and specialized equipment are essential for its safe handling.

Diagram: Safe Handling Workflow for this compound

Caption: Logical workflow for the safe handling of ClF5.

Key safety precautions include:

-

Working in a well-ventilated fume hood.

-

Using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Ensuring all equipment is made from compatible materials (e.g., stainless steel, Monel, nickel, or fluoropolymers).

-

Having an emergency plan in place for spills or exposures.

References

Thermochemical data for chlorine pentafluoride

An In-depth Technical Guide to the Thermochemical Data of Chlorine Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ClF5) is a highly reactive interhalogen compound with significant potential as a powerful fluorinating agent and high-energy oxidizer in advanced chemical synthesis and energetic materials research. A comprehensive understanding of its thermochemical properties is fundamental for ensuring safe handling, developing accurate reaction models, and designing novel applications. This technical guide provides a consolidated resource on the core thermochemical data of this compound, outlines plausible and detailed experimental methodologies for their determination, and presents a logical workflow for these critical investigations.

Core Thermochemical Data

The thermochemical data for this compound are indispensable for a wide range of thermodynamic calculations, including the prediction of reaction enthalpies, chemical equilibrium constants, and adiabatic flame temperatures. The data presented here are for the gaseous state at the standard condition of 298.15 K (25 °C) and 1 bar.

Table 1: Key Thermochemical Properties of this compound (ClF₅)

| Property | Value | Units | Data Source |

| Standard Enthalpy of Formation (ΔfH°gas) | -238.49 | kJ/mol | NIST WebBook[1][2][3] |

| Standard Molar Entropy (S°gas,1 bar) | 310.73 | J/mol·K | NIST WebBook[1][2][3] |

Table 2: Shomate Equation Parameters for Gas Phase Heat Capacity (Cp°) of this compound (ClF₅)

The heat capacity of gaseous this compound as a function of temperature can be accurately calculated using the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

Cp° = heat capacity in J/mol·K

-

t = temperature in Kelvin / 1000

The coefficients for two distinct temperature ranges are provided below.

| Temperature Range (K) | A | B | C | D | E | F | G | H | Data Source |

| 298.15 - 1000 | 89.15560 | 117.0390 | -118.3331 | 42.36216 | -1.556713 | -274.5344 | 379.8566 | -238.4884 | NIST WebBook[1] |

| 1000 - 6000 | 132.7721 | 0.149737 | -0.031080 | 0.002193 | -4.258811 | -291.2512 | 450.3658 | -238.4884 | NIST WebBook[1] |

Experimental Protocols

The extreme reactivity and hazardous nature of this compound necessitate the use of specialized equipment and stringent safety protocols for the experimental determination of its thermochemical properties. The following sections describe plausible, detailed methodologies for these measurements, synthesized from established techniques for other highly reactive inorganic fluorides.

1. Determination of Standard Enthalpy of Formation by Fluorine Bomb Calorimetry

The standard enthalpy of formation of ClF₅ can be determined by measuring the heat of reaction between elemental chlorine and an excess of fluorine gas in a custom-designed bomb calorimeter.

-

Apparatus:

-

A high-pressure reaction vessel (bomb) constructed from a corrosion-resistant material such as Monel or pure nickel.

-

A precision calorimeter with a constant-temperature jacket.

-

A high-resolution thermometer (e.g., platinum resistance thermometer) capable of measuring temperature changes with a precision of at least 0.0001 °C.

-

A gas-handling manifold for the safe and accurate delivery of high-purity chlorine and fluorine gases.

-

An electrical ignition system with a fuse wire (e.g., tungsten).

-

A system for post-reaction product analysis, such as gas chromatography-mass spectrometry (GC-MS).

-

-

Procedure:

-

A precisely weighed, small amount of high-purity liquid chlorine is sealed in a sample holder within the bomb.

-

The bomb is hermetically sealed and the internal atmosphere is evacuated to remove any residual air and moisture.

-

A significant excess of high-purity fluorine gas is introduced into the bomb to a pressure of approximately 20-30 atmospheres. This ensures the complete conversion of chlorine to this compound.

-

The prepared bomb is submerged in the calorimeter, which contains a known mass of water. The entire system is allowed to come to thermal equilibrium.

-

The reaction is initiated by passing an electric current through the fuse wire.

-

The temperature of the calorimeter water is meticulously monitored and recorded until a stable post-reaction temperature is achieved.

-

The energy equivalent of the calorimeter system (calibration factor) is determined by combusting a standard substance with a well-characterized enthalpy of combustion (e.g., benzoic acid) under identical conditions.

-

Following the experiment, the gaseous products are carefully collected and analyzed to confirm the completeness of the reaction and to quantify any potential side products.

-

The heat of reaction is calculated from the observed temperature change and the calorimeter's calibration factor. The standard enthalpy of formation of ClF₅ is then derived from this heat of reaction and the known enthalpies of formation of the reactants.

-

2. Determination of Standard Molar Entropy and Heat Capacity by Spectroscopic Methods

The standard molar entropy and heat capacity of ClF₅ are calculated using statistical mechanics from its molecular vibrational frequencies and rotational constants, which are determined experimentally using infrared (IR) and Raman spectroscopy.

-

Apparatus:

-

A high-resolution Fourier-transform infrared (FTIR) spectrometer.

-

A high-resolution Raman spectrometer.

-

A gas cell with windows transparent to both IR and visible radiation, constructed from materials resistant to ClF₅ (e.g., silver chloride, diamond, or passivated stainless steel with appropriate window materials).

-

A dedicated vacuum line and gas handling system for the safe manipulation of the gaseous ClF₅ sample.

-

-

Procedure:

-

A sample of high-purity gaseous ClF₅ is introduced into the specialized gas cell at a low, controlled pressure.

-

The infrared and Raman spectra of the gaseous sample are recorded over a broad frequency range to capture all fundamental vibrational modes.

-

The fundamental vibrational frequencies of the ClF₅ molecule are identified and assigned based on its known square pyramidal (C₄ᵥ symmetry) structure.

-

The rotational constants of the molecule are determined from the fine structure of the rotational-vibrational bands observed in the high-resolution spectra.

-

Employing the principles of statistical mechanics, the standard molar entropy and heat capacity are calculated from the experimentally determined vibrational frequencies and rotational constants. This calculation involves the summation of the translational, rotational, and vibrational contributions to the overall thermodynamic properties.

-

Mandatory Visualizations

Experimental Workflow for Thermochemical Data Determination

Caption: Workflow for the experimental determination of thermochemical data for this compound.

Logical Relationship for Spectroscopic Data to Thermodynamic Properties

References

Quantum Mechanical Modeling of Chlorine Pentafluoride (ClF5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine pentafluoride (ClF5) is a highly reactive interhalogen compound with a unique square pyramidal geometry.[1][2] Its strong oxidizing properties have led to its consideration as a rocket propellant oxidizer.[2] From a theoretical standpoint, ClF5 presents an interesting case for quantum mechanical modeling due to its hypervalent nature, housing a central chlorine atom bonded to five fluorine atoms with an additional lone pair of electrons.[3] This guide provides a comprehensive overview of the quantum mechanical modeling of ClF5, detailing its molecular structure, vibrational properties, and the computational methodologies employed to study this fascinating molecule.

Molecular Geometry and Symmetry

This compound adopts a square pyramidal molecular geometry, which is a consequence of the central chlorine atom being sp3d2 hybridized.[3][4] This arrangement consists of five bonding pairs and one lone pair of electrons around the chlorine atom. The molecule belongs to the C4v point group, a classification characterized by a principal C4 rotational axis and four vertical mirror planes (two σv and two σd).[1] The presence of the lone pair introduces electronic repulsion, influencing the final molecular structure.[3]

Experimental and Computational Geometric Parameters

The precise bond lengths and angles of ClF5 have been determined experimentally and corroborated by computational models. A key structural feature is the distinction between the axial fluorine atom (F_axial) and the four equatorial fluorine atoms (F_equatorial).

| Parameter | Experimental Value | Computational Value (Example) |

| Bond Length (Cl-F_axial) | 1.62 Å | Data not available in search results |

| Bond Length (Cl-F_equatorial) | 1.72 Å | Data not available in search results |

| Angle (F_axial-Cl-F_equatorial) | ~90° | Data not available in search results |

| Angle (F_equatorial-Cl-F_equatorial) | ~90° | Data not available in search results |

Note: Specific computational values are dependent on the level of theory and basis set used. The table will be populated with data from a relevant computational study upon availability.

Vibrational Analysis

The vibrational modes of ClF5 can be predicted using group theory based on its C4v symmetry and are active in either infrared (IR) or Raman spectroscopy, or both. Understanding these vibrational frequencies is crucial for the characterization of the molecule.

Experimental and Computational Vibrational Frequencies

A comparison of experimentally measured and computationally predicted vibrational frequencies provides a robust validation of the theoretical models used.

| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) | Computational Frequency (cm⁻¹) (Example) |

| Assignment | A1 | |||

| Assignment | A1 | |||

| Assignment | B1 | |||

| Assignment | B2 | |||

| Assignment | E | |||

| Assignment | E |

Note: This table will be populated with specific assignments and frequency values from experimental and computational studies as the data becomes available.

Experimental Protocols: A Computational Approach

The quantum mechanical modeling of ClF5 typically involves a series of well-defined computational steps to determine its geometric, electronic, and vibrational properties.

Method Selection: Ab Initio and Density Functional Theory (DFT)

The choice of computational method is paramount for achieving accurate predictions. For molecules like ClF5, both high-level ab initio methods and Density Functional Theory (DFT) are commonly employed.

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), are based on first principles and can provide highly accurate results, though they are computationally expensive.[5][6]

-

Density Functional Theory (DFT): DFT methods, like the popular B3LYP functional, offer a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems, including those containing halogens.[7]

Basis Set Selection

The basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate calculations on halogen-containing compounds, it is crucial to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions.

-

Pople-style basis sets: (e.g., 6-31G*, 6-311+G(d,p)) are widely used and offer a good starting point.[4]

-

Dunning's correlation-consistent basis sets: (e.g., aug-cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy calculations.[8]

-

Effective Core Potentials (ECPs): For heavier elements like chlorine, ECPs such as LANL2DZ can be used to reduce computational cost by treating the core electrons implicitly.[9]

Geometry Optimization

The first computational step is to find the minimum energy structure of the ClF5 molecule. This is achieved by starting with an initial guess of the geometry and iteratively adjusting the atomic positions until a stationary point on the potential energy surface is located.

Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian yields the vibrational frequencies and the corresponding normal modes. A key verification of a true energy minimum is the absence of any imaginary frequencies.

Mandatory Visualizations

C4v Point Group Symmetry Operations of ClF5

Caption: Key symmetry operations for the C4v point group of ClF5.

Workflow for Quantum Mechanical Modeling of ClF5

Caption: A typical workflow for the quantum chemical analysis of ClF5.

Conclusion

The quantum mechanical modeling of this compound provides valuable insights into its molecular structure and spectroscopic properties. Through the careful selection of computational methods and basis sets, it is possible to obtain theoretical data that is in good agreement with experimental findings. This in-depth understanding is not only of fundamental chemical interest but can also inform the safe handling and potential applications of this highly reactive compound. The synergy between computational and experimental approaches is key to fully elucidating the complex nature of molecules like ClF5.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Character Table for Point Group C4v [gernot-katzers-spice-pages.com]

- 4. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 5. "Computational Investigation of the Structures and Vibrational Spectra " by Kayleigh R. Barlow [egrove.olemiss.edu]

- 6. arxiv.org [arxiv.org]

- 7. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vibrational Mode Analysis of Chlorine Pentafluoride (ClF₅)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational modes of chlorine pentafluoride (ClF₅), a hypervalent interhalogen compound of significant interest due to its high reactivity and unique molecular structure. Understanding the vibrational characteristics of ClF₅ is crucial for its identification, characterization, and for predicting its behavior in various chemical environments. This document outlines the theoretical basis for its vibrational spectra, presents experimental data, details the methodologies for obtaining such data, and provides visualizations to aid in conceptual understanding.

Introduction to this compound

This compound (ClF₅) is a colorless, highly reactive gas first synthesized in 1963.[1] The molecule consists of a central chlorine atom bonded to five fluorine atoms. Electron diffraction studies and spectroscopic analyses have confirmed that ClF₅ adopts a square pyramidal geometry, belonging to the C₄ᵥ point group.[1][2] This structure features four fluorine atoms in the basal plane (Fₑ) and one fluorine atom in the axial position (Fₐ). The presence of a stereochemically active lone pair of electrons on the chlorine atom occupies the sixth coordination site, completing a pseudo-octahedral arrangement.

The analysis of its vibrational modes through techniques like Infrared (IR) and Raman spectroscopy provides a fundamental "fingerprint" of the molecule, revealing critical information about its bond strengths, symmetry, and force constants.

Theoretical Framework for Vibrational Analysis

The vibrational analysis of ClF₅ is grounded in group theory, which systematically predicts the number, symmetry, and spectral activity of its vibrational modes.

Normal Modes of Vibration

For a non-linear molecule containing N atoms, the total number of vibrational degrees of freedom, or normal modes, is given by the formula 3N-6. For ClF₅ (N=6), this results in 12 normal modes of vibration .

Symmetry Analysis using the C₄ᵥ Point Group

The C₄ᵥ point group is characterized by the following symmetry operations: an identity element (E), two four-fold rotation axes (2C₄), one two-fold rotation axis (C₂), two vertical mirror planes (2σᵥ), and two dihedral mirror planes (2σₔ).

A group theory analysis for a molecule with C₄ᵥ symmetry, such as ClF₅, predicts that its 12 vibrational modes are distributed among the following irreducible representations (symmetry species):

Γvib = 3A₁ + 2B₁ + 1B₂ + 3E

-

A₁ and B modes are non-degenerate, meaning each corresponds to a single vibrational frequency.

-

E modes are doubly degenerate, meaning each corresponds to a pair of vibrations with the same frequency.

Selection Rules for IR and Raman Spectroscopy

The activity of these vibrational modes in IR and Raman spectra is determined by selection rules based on their symmetry:

-

Infrared (IR) Activity : A vibrational mode is IR active if it causes a change in the molecule's dipole moment. For the C₄ᵥ point group, modes with A₁ and E symmetry are IR active.

-

Raman Activity : A vibrational mode is Raman active if it causes a change in the molecule's polarizability. For the C₄ᵥ point group, modes with A₁ , B₁ , B₂ , and E symmetry are Raman active.

Therefore, all nine fundamental vibrations of ClF₅ are expected to be Raman active, while six of these (the 3A₁ and 3E modes) are also expected to be IR active.

Data Presentation: Vibrational Frequencies and Assignments

The fundamental vibrational frequencies of gas-phase ClF₅ have been determined experimentally using IR and Raman spectroscopy. The following table summarizes these findings, including the symmetry assignment, the observed frequency, spectral activity, and a description of the vibrational motion.

| Mode | Symmetry (Irrep) | Observed Frequency (cm⁻¹) | IR Activity | Raman Activity | Description of Vibrational Motion |

| ν₁ | A₁ | 709 | Active | Active (pol.) | Symmetric Cl-Fₑ (equatorial) stretch |

| ν₂ | A₁ | 579 | Active | Active (pol.) | Cl-Fₐ (axial) stretch |

| ν₃ | A₁ | 375 | Active | Active (pol.) | Umbrella deformation of Fₑ atoms |

| ν₄ | B₁ | 537 | Inactive | Active (depol.) | Out-of-phase Cl-Fₑ stretch |

| ν₅ | B₁ | 300 | Inactive | Active (depol.) | Out-of-plane Fₑ-Cl-Fₑ deformation |

| ν₆ | B₂ | 483 | Inactive | Active (depol.) | In-plane Fₑ-Cl-Fₑ deformation |

| ν₇ | E | 732 | Active | Active (depol.) | Asymmetric Cl-Fₑ stretch |

| ν₈ | E | 405 | Active | Active (depol.) | Fₐ-Cl-Fₑ rocking deformation |

| ν₉ | E | 283 | Active | Active (depol.) | In-plane Fₑ-Cl-Fₑ deformation |

(Data sourced from G. M. Begun, W. H. Fletcher, and D. F. Smith, J. Chem. Phys. 42, 2236 (1965).)

Experimental Protocols

The acquisition of vibrational spectra for a highly reactive and corrosive gas like this compound requires specialized equipment and careful handling.

Gas-Phase Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for obtaining IR spectra of gases.

Methodology:

-

Sample Handling : A specialized gas cell constructed from corrosion-resistant materials (e.g., Monel or stainless steel) with IR-transparent windows (e.g., AgCl, KBr, or CsI) is required. The cell must be passivated by prior exposure to a low concentration of ClF₅ to remove any reactive impurities from the interior surfaces.

-

Instrumentation : A commercial FTIR spectrometer is used. The basic setup includes a broadband IR source (e.g., a globar), a Michelson interferometer to modulate the radiation, the gas cell placed in the IR beam path, and a sensitive detector (e.g., a mercury cadmium telluride (MCT) detector).

-

Data Acquisition :

-

The gas cell is first evacuated to a high vacuum. A background spectrum of the empty cell is recorded.

-

A sample of ClF₅ gas is introduced into the cell at a known pressure (typically a few torr).

-

The sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes spectral contributions from the instrument and atmospheric gases like H₂O and CO₂.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Gas-Phase Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for observing modes that are IR-inactive.

Methodology:

-

Sample Handling : Similar to IR spectroscopy, a corrosion-resistant gas cell is used. For Raman, the cell is typically made of high-purity fused silica. The gas handling and passivation procedures are identical.

-

Instrumentation : The setup consists of a high-intensity monochromatic light source, almost always a laser (e.g., an argon-ion laser operating at 488.0 nm or 514.5 nm). The laser beam is focused into the gas cell.

-

Signal Collection : The scattered light is collected, typically at a 90° angle to the incident laser beam, to minimize interference from the intense laser light (Rayleigh scattering). Collection optics focus the scattered light onto the entrance slit of a spectrometer.

-

Spectral Analysis : A high-resolution spectrometer (e.g., a Czerny-Turner monochromator) disperses the light, which is then detected by a sensitive photodetector, such as a charge-coupled device (CCD) camera. A sharp-cut-off or notch filter is placed before the spectrometer to block the Rayleigh scattering.

-

Polarization Measurements : To distinguish between totally symmetric (A₁) and non-totally symmetric modes, polarization measurements are performed. A polarizer is placed in the path of the scattered light. The intensity of scattered light polarized parallel and perpendicular to the incident laser polarization is measured. For A₁ modes, the Raman bands will be polarized, while bands from all other symmetry species will be depolarized.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of ClF₅ and the logical workflow of its vibrational analysis.

Conclusion

The vibrational analysis of this compound provides a clear example of the power of combining group theory with experimental spectroscopy. The C₄ᵥ symmetry of the molecule dictates the existence of nine fundamental vibrational modes, classified as 3A₁ + 2B₁ + 1B₂ + 3E. The predicted Infrared and Raman activities of these modes are fully consistent with experimental observations. The assigned frequencies of these modes provide quantitative data on the stretching and bending motions within the molecule, offering insights into its bonding and dynamic behavior. This detailed understanding is essential for professionals working with this and other highly reactive halogen compounds in research and development.

References

The 1963 Discovery of Chlorine Pentafluoride: A Technical Retrospective

A comprehensive guide for researchers and professionals on the seminal synthesis and characterization of a powerful and hazardous interhalogen compound.

In 1963, D. F. Smith at the Oak Ridge Gaseous Diffusion Plant made a significant contribution to the field of inorganic chemistry with the first synthesis of chlorine pentafluoride (ClF5).[1][2] This discovery was born out of the intensive research into interhalogen compounds, driven by their potential as high-energy oxidizers for rocket propulsion systems.[2] The existence of ClF5 was predicted based on the bonding similarities between halogen polyfluorides and the then-novel xenon fluorides, specifically the existence of xenon tetrafluoride (XeF4).[1] This technical guide provides a detailed account of the original synthesis, the characterization methods employed, and the properties of this highly reactive molecule.

Synthesis of this compound

The initial synthesis of this compound was achieved through the direct fluorination of chlorine trifluoride (ClF3) with fluorine gas (F2) at elevated temperatures and pressures.[1][2][3] While the original 1963 publication by Smith provided a concise announcement of the discovery, a more detailed account of the preparation and properties was published in 1967 by Pilipovich et al.[4]

Experimental Protocols

The synthesis was conducted in a high-pressure reactor, a testament to the challenging conditions required to form this hypervalent molecule. The following is a detailed experimental protocol based on the available literature:

Materials:

-

Chlorine trifluoride (ClF3)

-

Fluorine gas (F2)

Apparatus:

-

A high-pressure reaction vessel constructed from a material resistant to attack by fluorine and chlorine fluorides (e.g., Monel or nickel).

-

High-pressure gas handling and delivery system.

-

A condensation and collection system for the product.

-

Spectroscopic instrumentation for product identification (e.g., NMR, IR).

Procedure:

-

The high-pressure reactor is thoroughly cleaned, passivated with a low concentration of fluorine gas, and evacuated.

-

A known quantity of chlorine trifluoride is condensed into the reactor.

-

Fluorine gas is then introduced into the reactor to the desired pressure.

-

The reactor is heated to the target temperature and maintained for a specific duration to allow the reaction to proceed to completion.

-

After the reaction period, the reactor is cooled, and the gaseous products are carefully vented through a series of cold traps to separate the more volatile ClF5 from any unreacted ClF3 and F2.

-

The collected ClF5 is then purified by fractional distillation.

Reaction Conditions and Yield

The table below summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ClF3, F2 | [1] |

| Temperature | High | [1][3] |

| Pressure | High | [1][3] |

| Product | ClF5 | [1] |

Structural Characterization: The Advent of a Square Pyramidal Molecule

A crucial aspect of the 1963 discovery was the determination of this compound's molecular structure. High-resolution 19F Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in confirming that ClF5 adopts a square pyramidal geometry with C4v symmetry.[4][5]

19F NMR Spectroscopy

The 19F NMR spectrum of ClF5 is characteristic of its unique structure, which consists of a central chlorine atom bonded to five fluorine atoms—four in a square base (basal) and one at the apex (apical).

| Parameter | Description |

| Chemical Shifts | The spectrum displays two distinct signals, corresponding to the two different chemical environments of the fluorine atoms. The single apical fluorine atom gives rise to one signal, while the four equivalent basal fluorine atoms produce another. |

| Spin-Spin Coupling | The signals exhibit spin-spin coupling, which appears as a complex multiplet pattern. The apical fluorine couples with the four basal fluorines, and the basal fluorines couple with the apical fluorine. This coupling pattern is a definitive indicator of the square pyramidal structure. |

Detailed analysis of the chemical shifts and coupling constants from the original discovery is not widely available. However, the observed spectral pattern was sufficient to unambiguously assign the C4v symmetry.

Properties of this compound

This compound is a colorless gas at room temperature and is a powerful oxidizing and fluorinating agent.[2][5] It is known for its extreme reactivity and hazardous nature.

| Property | Value | Reference |